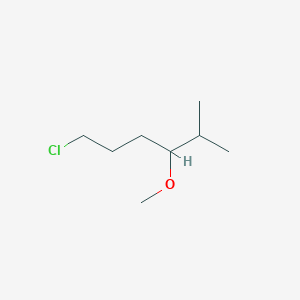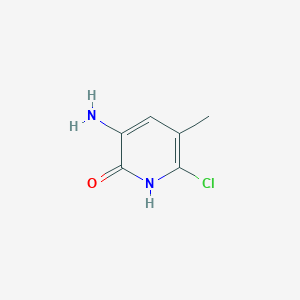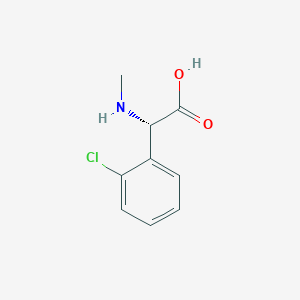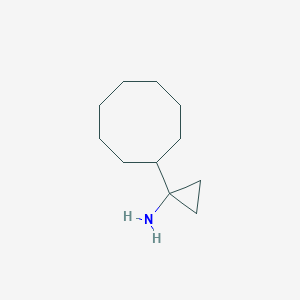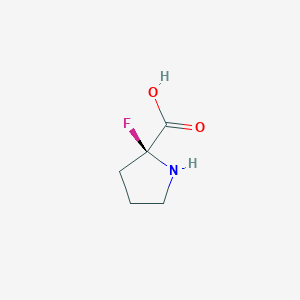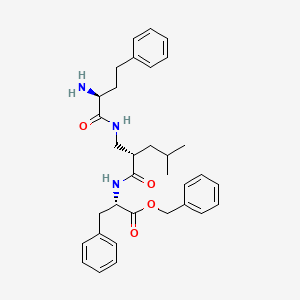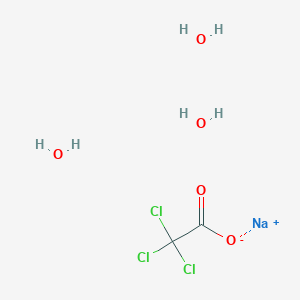![molecular formula C10H7N3O3 B13149969 5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a nitro group at the 5’ position and a keto group at the 6’ position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one typically involves the nitration of a bipyridine precursor. One common method is the nitration of 2,3’-bipyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the bipyridine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives with different oxidation states.
Scientific Research Applications
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions through its nitrogen atoms. In biological systems, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets, such as DNA or proteins, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A well-known bipyridine derivative used in coordination chemistry and materials science.
2,2’-Bipyridine: Another bipyridine derivative with applications in catalysis and coordination chemistry.
5-Nitro-2,3’-bipyridine: Similar to 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one but lacks the keto group at the 6’ position.
Uniqueness
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one is unique due to the presence of both a nitro group and a keto group on the bipyridine ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-nitro-5-pyridin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7N3O3/c14-10-9(13(15)16)5-7(6-12-10)8-3-1-2-4-11-8/h1-6H,(H,12,14) |
InChI Key |
KWUMARXQTQHXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)

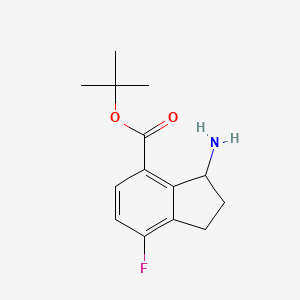
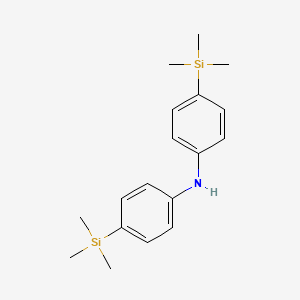
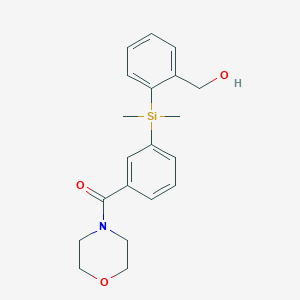
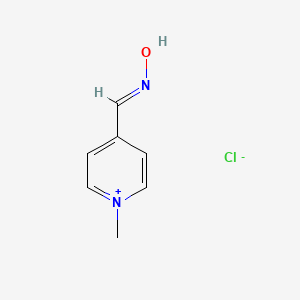
![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
